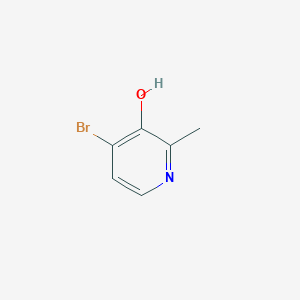![molecular formula C12H13NO B11904761 5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904761.png)
5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is a chemical compound belonging to the indole family Indoles are prominent in both natural and synthetic products due to their wide-ranging biological activities
Preparation Methods
The synthesis of 5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole can be achieved through several routes. One notable method involves a one-pot, three-component Fischer indolisation–N-alkylation sequence. This procedure is rapid, operationally straightforward, and generally high yielding. It utilizes readily available building blocks such as aryl hydrazines, ketones, and alkyl halides . The reaction conditions typically involve heating at 80°C, which results in high regioselectivity and yield .
Industrial production methods for this compound are not extensively documented, but the principles of Fischer indolisation and N-alkylation can be scaled up for larger batch production.
Chemical Reactions Analysis
5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:
Common reagents used in these reactions include Pd/C for reduction and molecular bromine for halogenation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with molecular targets such as serotonin receptors and transporters. The compound’s indole structure allows it to modulate serotonergic activity, which is crucial for its potential antidepressant effects . Additionally, its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active structures.
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole: A reduced form of the compound, highlighting its versatility in chemical transformations.
N-mesyl-7-bromo-1,3a,4,8b-tetrahydrocyclopenta[b]indole: A halogenated derivative, showcasing its reactivity in substitution reactions.
The uniqueness of this compound lies in its methoxy group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole |
InChI |
InChI=1S/C12H13NO/c1-14-11-7-3-5-9-8-4-2-6-10(8)13-12(9)11/h3,5,7,13H,2,4,6H2,1H3 |
InChI Key |
NDCWTGJFSAZFHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C2CCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


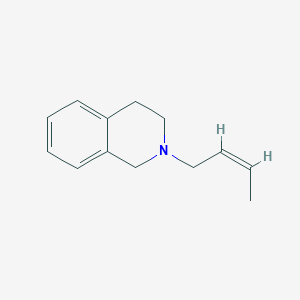

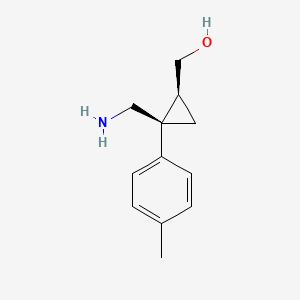
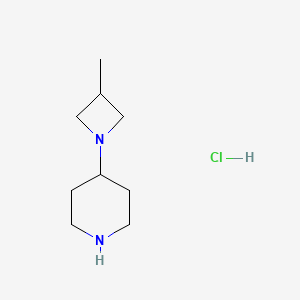
![6-(Aminomethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B11904725.png)
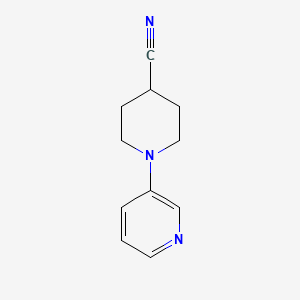
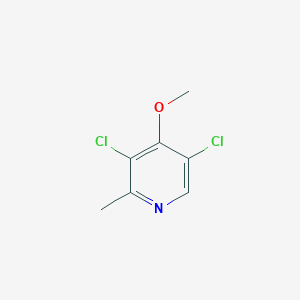

![Methyl 3-amino-2-[(oxolan-3-yl)methyl]propanoate](/img/structure/B11904738.png)
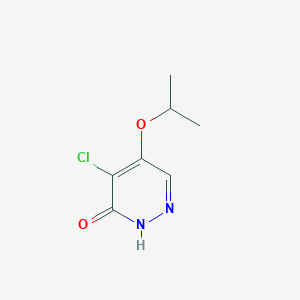
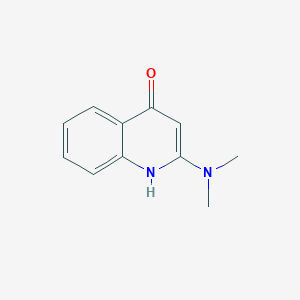
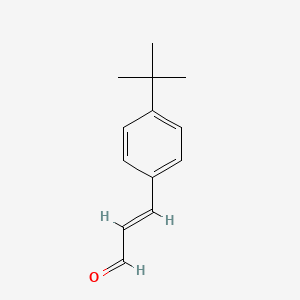
![6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one](/img/structure/B11904762.png)
